Adenosine A2A Receptor Affinity and Subtype Selectivity Profile Against A1 and A2B
In a competitive radioligand displacement assay using [3H]-NECA and human adenosine receptors expressed in CHO cells, the compound demonstrated a Ki of 3,300 nM for the A2A subtype [1]. Under identical assay conditions, it showed substantially weaker affinity for the A1 receptor (Ki = 9,000 nM) and minimal interaction with the A2B receptor (Ki > 10,000 nM) [1]. This profile defines a distinct selectivity window, favoring A2A over A1 by a factor of approximately 2.7-fold, and over A2B by more than 3-fold.
| Evidence Dimension | Adenosine Receptor Subtype Selectivity (Ki) |
|---|---|
| Target Compound Data | A2A Ki: 3,300 nM; A1 Ki: 9,000 nM; A2B Ki: >10,000 nM |
| Comparator Or Baseline | A1 receptor as comparator for A2A selectivity; A2B receptor as a secondary comparator |
| Quantified Difference | 2.7-fold selectivity for A2A over A1; >3-fold selectivity for A2A over A2B |
| Conditions | Displacement of [3H]-NECA from human adenosine A2A, A1, and A2B receptors expressed in CHO cells, 3-hour incubation, TopCount scintillation counting. |
Why This Matters
This quantified selectivity window matters for scientific selection because an analog with a different substitution pattern (e.g., 3-chloro or 4-chloro) may lose or invert this A2A-preferring profile, leading to misinterpretation of adenosine-mediated pathways.
- [1] BindingDB entry for BDBM50495617 (CHEMBL3114140). Affinity Data for Adenosine A2A, A1, and A2B receptors. BindingDB (2024). View Source
